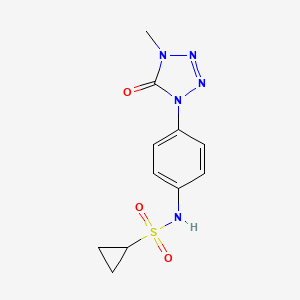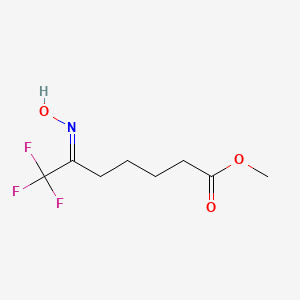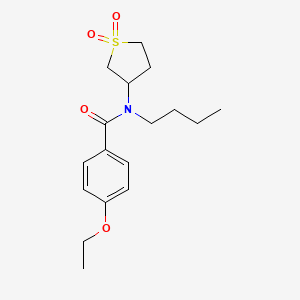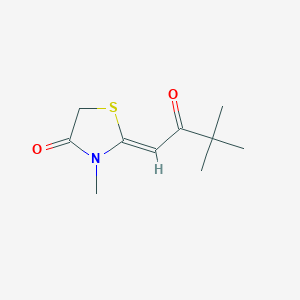![molecular formula C14H10Cl3NO3 B2971644 2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 174417-17-5](/img/structure/B2971644.png)
2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone (TCMEP) is an organic compound used in a variety of scientific applications, including synthesis and laboratory experiments. In
Scientific Research Applications
Oxidative Debenzylation and Cleavage Reactions
Studies have explored the oxidative debenzylation of esters and the oxidative cleavage of closed-shell molecules, providing insights into chemical transformations that could be relevant for the manipulation of "2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]-1-ethanone" in synthetic pathways. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters through reactions with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) highlights the compatibility of this process with several functional groups (Yoo, Kim, & Kyu, 1990).
Phenol Oxidation to Benzofuran Derivatives
Oxidation processes involving phenols to produce benzofuran and dihydrobenzofuran derivatives indicate a route for constructing complex heterocyclic structures, potentially offering a method for the derivatization or functionalization of the compound (Schofield, Ward, & Choudhury, 1971).
Antimicrobial Activity of Pyridine Derivatives
Research into the synthesis and antimicrobial activity of new pyridine derivatives demonstrates the interest in exploring the biological activity of compounds with similar structures, suggesting a potential area of application for "this compound" in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Environmental Analysis and Toxicology
Studies on the environmental analysis and toxicology, such as the identification of pyrolysis products of new psychoactive substances, reflect the broader context of chemical safety and environmental impact assessments. This research underscores the importance of understanding the degradation products and potential risks associated with chemical compounds (Texter et al., 2018).
properties
IUPAC Name |
2,2,2-trichloro-1-[4-(4-methoxybenzoyl)-1H-pyrrol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-10-4-2-8(3-5-10)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQWLXIKVWWHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N'-(4-chlorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2971561.png)




![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)

![N-(3,5-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2971573.png)

![3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2971575.png)
![9-(4-Ethylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2971577.png)
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)
